molecular formula C19H16N4O2S B11783506 3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11783506
M. Wt: 364.4 g/mol
InChI Key: ADWANYDFZVKSPU-JAIQZWGSSA-N
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Description

3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a furan ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multiple stepsThe final step involves the formation of the carbohydrazide moiety through a condensation reaction with hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N’-((5-methylfuran-2-yl)methylene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its complex structure, which combines multiple functional groups.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C19H16N4O2S/c1-12-8-9-15(25-12)11-20-21-18(24)17-10-16-13(2)22-23(19(16)26-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,24)/b20-11-

InChI Key

ADWANYDFZVKSPU-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4

Origin of Product

United States

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